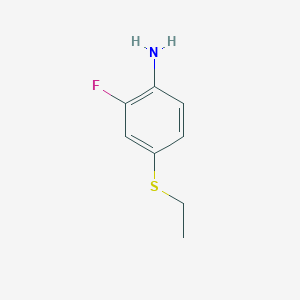
2-Fluoro-4-ethylthioaniline
Vue d'ensemble
Description
2-Fluoro-4-ethylthioaniline is a useful research compound. Its molecular formula is C8H10FNS and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
2-Fluoro-4-ethylthioaniline is utilized as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Key Reactions:
- Nucleophilic Substitution: The presence of the fluorine atom makes it susceptible to nucleophilic attack, allowing for the formation of diverse derivatives.
- Coupling Reactions: It can undergo coupling reactions to form biaryl compounds, which are essential in drug development.
Pharmaceutical Applications
The compound is explored for its potential in synthesizing pharmaceutical agents due to its ability to modify biological activity through structural changes.
Case Study: Antimicrobial Agents
A study demonstrated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. Structural modifications were found to enhance efficacy against resistant strains of Escherichia coli and Staphylococcus aureus .
Agrochemical Development
In agrochemicals, this compound is used to synthesize herbicides and pesticides. Its unique properties allow for the development of compounds with improved selectivity and lower toxicity.
Example Application:
A recent study highlighted the use of this compound in developing a new class of herbicides that target specific weed species while minimizing damage to crops .
Material Science
The compound's unique electronic properties make it a candidate for applications in material science, particularly in the development of organic semiconductors.
Research Findings:
Recent investigations into the electronic properties of this compound suggest its potential use in organic light-emitting diodes (OLEDs) due to its favorable charge transport characteristics .
Propriétés
Formule moléculaire |
C8H10FNS |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
4-ethylsulfanyl-2-fluoroaniline |
InChI |
InChI=1S/C8H10FNS/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 |
Clé InChI |
MUIKRBWVNVYCSK-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC(=C(C=C1)N)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













